molecular formula C12H17NO2 B13189897 N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide

N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide

Cat. No.: B13189897
M. Wt: 207.27 g/mol
InChI Key: BNEXTUTZBCBSKO-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide: is an organic compound with a complex structure that includes a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of 3-hydroxy-5-methylphenyl-2-methylpropanamide.

    Reduction: Formation of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways.

Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications in manufacturing and material science.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets in the body. The methoxy and methyl groups on the phenyl ring may play a role in its binding affinity to certain receptors or enzymes. The amide group can form hydrogen bonds with target molecules, influencing the compound’s biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Methoxy-5-methylphenol: A related compound with similar structural features but lacking the propanamide moiety.

    N-(3-Methoxyphenyl)-2-methylpropanamide: A similar compound with a methoxy group on the phenyl ring but without the methyl group at the 5-position.

    N-(3-Methylphenyl)-2-methylpropanamide: A compound with a methyl group on the phenyl ring but lacking the methoxy group.

Uniqueness: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the propanamide moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxy-5-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO2/c1-8(2)12(14)13-10-5-9(3)6-11(7-10)15-4/h5-8H,1-4H3,(H,13,14)

InChI Key

BNEXTUTZBCBSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)NC(=O)C(C)C

Origin of Product

United States

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